5-(Pyridin-4-yl)thiazol-2-amine
Overview
Description
“5-(Pyridin-4-yl)thiazol-2-amine” is a chemical compound that has been studied for its potential applications in various fields . It is known to be an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions . It has also been studied as a potential inhibitor of protein kinases, which could be useful in the treatment of cell proliferative diseases and conditions .
Synthesis Analysis
The synthesis of “5-(Pyridin-4-yl)thiazol-2-amine” has been described in several studies . For instance, one study reported the synthesis of a similar compound, “4-(Pyridin-4-yl)thiazol-2-amine”, as a corrosion inhibitor for mild steel in 1 M HCl solution . Another study described the synthesis of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties .Molecular Structure Analysis
The molecular structure of “5-(Pyridin-4-yl)thiazol-2-amine” has been analyzed in several studies . For example, one study used quantum chemistry calculations to study the relationship between the inhibition efficiency and molecular structure of the inhibitor . Another study reported the protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles .Chemical Reactions Analysis
The chemical reactions involving “5-(Pyridin-4-yl)thiazol-2-amine” have been studied . For instance, one study showed that the dissolution of mild steel is an endothermic process and was influenced by PTA inhibitors . Another study reported the synthesis of novel thiazole, pyranothiazole, thiazolo [4,5- .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Pyridin-4-yl)thiazol-2-amine” have been analyzed in several studies . For instance, one study reported that it is an effective corrosion inhibitor for mild steel in an acid medium . Another study provided the hazard statements for a similar compound, "4-(Pyridin-4-yl)thiazol-2-amine" .Scientific Research Applications
Quantum Chemical Analysis
5-(Pyridin-4-yl)thiazol-2-amine is recognized for its diverse isomeric structures and electron-donating properties. Quantum chemical analysis reveals six competitive isomeric structures for this compound, with some possessing divalent N(I) character. The competition between thiazole and pyridine groups for accommodating tautomeric hydrogen plays a crucial role in its structural dynamics (Bhatia, Malkhede & Bharatam, 2013).
Synthesis and Anticancer Evaluation
This compound is vital in the synthesis of various heterocyclic moieties, including oxadiazoles, thiadiazoles, and triazoles. These derivatives have shown significant in vitro anticancer activity against various human cancer cell lines, with certain Mannich bases demonstrating potent efficacy (Abdo & Kamel, 2015).
Catalytic Activity in Semiconducting Complexes
The compound has been utilized in the synthesis of novel ruthenium(II) complexes, showcasing its relevance in catalytic activities. These complexes have demonstrated significant potential in the transfer hydrogenation of acetophenone, also showing semiconducting behavior (Şerbetçi, 2013).
Molecular Docking and Antimicrobial Potential
In molecular docking studies, derivatives of this compound have shown good binding energy with cathepsin D, indicating potential as anticancer agents. Additionally, its antimicrobial potential has been evaluated, with most synthesized derivatives exhibiting good to moderate activity against various bacterial strains (Rizk et al., 2020).
Corrosion Inhibition
4-(Pyridin-3-yl) thiazol-2-amine has been studied for its effectiveness as a corrosion inhibitor for copper in acidic solutions. It has shown high inhibition efficiency, with theoretical studies supporting its protective capabilities (Farahati et al., 2020).
Structural Characterization and Tautomerism
The compound has been extensively studied for its structural characteristics and tautomerism. Various derivatives of this compound have been synthesized and characterized, providing insights into their molecular structures and potential applications in various fields (Gzella et al., 2014).
Safety And Hazards
The safety and hazards associated with “5-(Pyridin-4-yl)thiazol-2-amine” have been reported in several studies . For example, one study provided the hazard statements for a similar compound, "4-(Pyridin-4-yl)thiazol-2-amine" . Another study provided the safety data sheet for "5-(pyridin-4-yl)thiazol-2-amine" .
Future Directions
The future directions for the study of “5-(Pyridin-4-yl)thiazol-2-amine” could include further investigations into its potential applications in various fields . For instance, one study suggested that research has been ongoing, and a host of potential drug molecules have been customized for clinical use . Another study reported the synthesis of new (5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones .
properties
IUPAC Name |
5-pyridin-4-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQWEGWMBDAOET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677944 | |
Record name | 5-(Pyridin-4-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)thiazol-2-amine | |
CAS RN |
40353-55-7 | |
Record name | 5-(Pyridin-4-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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